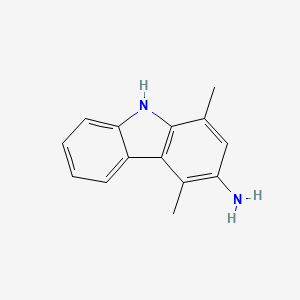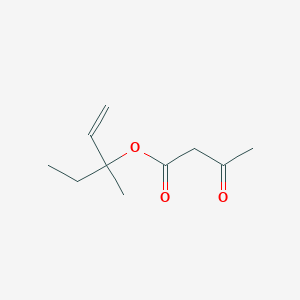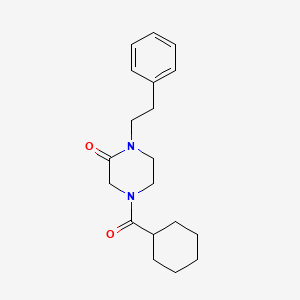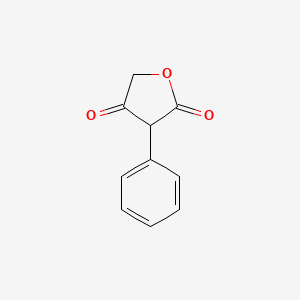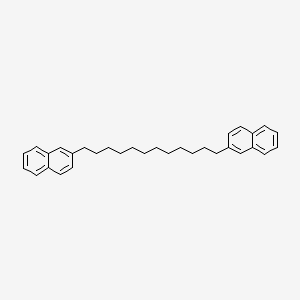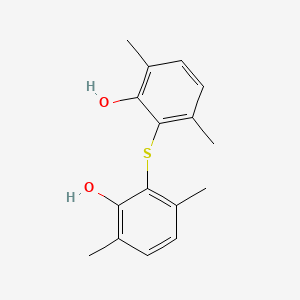![molecular formula C18H18O B14327083 1,1'-[Oxybis(methylene)]bis(2-ethenylbenzene) CAS No. 107048-96-4](/img/structure/B14327083.png)
1,1'-[Oxybis(methylene)]bis(2-ethenylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Oxybis(methylene)]bis(2-ethenylbenzene) is an organic compound with the molecular formula C22H26O3. It is a derivative of benzene, where two ethenyl groups are attached to the benzene rings through an oxybis(methylene) linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methylene)]bis(2-ethenylbenzene) typically involves the reaction of 4-vinylbenzyl chloride with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the oxybis(methylene) group.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Oxybis(methylene)]bis(2-ethenylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The compound can undergo electrophilic substitution reactions, where the benzene rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-[Oxybis(methylene)]bis(2-ethenylbenzene) has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,1’-[Oxybis(methylene)]bis(2-ethenylbenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to modulation of their activity. The pathways involved in its mechanism of action include signal transduction pathways, where the compound can act as an agonist or antagonist, depending on the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,1’-[oxybis(methylene)]bis-: Similar structure but lacks the ethenyl groups.
Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Similar structure with different substituents on the benzene rings.
Uniqueness
1,1’-[Oxybis(methylene)]bis(2-ethenylbenzene) is unique due to the presence of ethenyl groups, which provide additional reactivity and potential for functionalization. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
107048-96-4 |
|---|---|
Molekularformel |
C18H18O |
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
1-ethenyl-2-[(2-ethenylphenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C18H18O/c1-3-15-9-5-7-11-17(15)13-19-14-18-12-8-6-10-16(18)4-2/h3-12H,1-2,13-14H2 |
InChI-Schlüssel |
NPASFXHZCKFRJL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1COCC2=CC=CC=C2C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



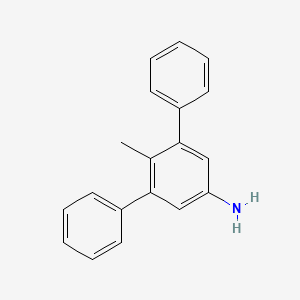
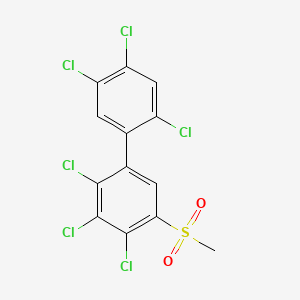

![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
![6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14327040.png)
